molecular formula C16H20O6 B12339557 alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-

alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[(R)-phenylmethylene]-

Cat. No.: B12339557
M. Wt: 308.33 g/mol
InChI Key: OMBCPFYQIULSGV-AQGHMYMLSA-N
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Description

Alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]-: is a derivative of mannose, a type of sugar molecule. This compound is known for its unique structure, which includes an allyl group and a phenylmethylene group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- typically involves the reaction of mannose derivatives with allyl and phenylmethylene groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halides, amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl and phenylmethylene groups contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Uniqueness: Alpha-D-Mannopyranoside, 2-propen-1-yl 4,6-O-[®-phenylmethylene]- is unique due to the presence of both allyl and phenylmethylene groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and binding interactions, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

(2R,4aR,6S,7S,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13+,14-,15-,16+/m1/s1

InChI Key

OMBCPFYQIULSGV-AQGHMYMLSA-N

Isomeric SMILES

C=CCO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O

Canonical SMILES

C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O

Origin of Product

United States

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